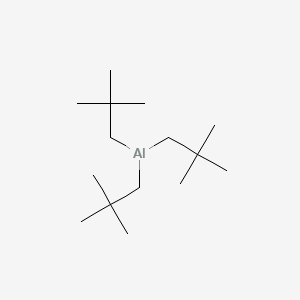
Cyclopropanecarboxamide, 1-cyano-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2,2-dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C7H10N2O. It is a derivative of cyclopropane, characterized by the presence of a cyano group (-CN) and a carboxamide group (-CONH2) attached to the cyclopropane ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-2,2-dimethylcyclopropanecarboxamide can be synthesized through the bioconversion of 2,2-dimethylcyclopropanecarbonitrile. This process involves the use of Rhodococcus boritolerans FW815, which displays strong hydratase activity, converting the nitrile group to an amide group in a distilled water system . The optimal conditions for this bioconversion include a temperature range of 38-42°C and a pH of 7.0 .
Industrial Production Methods: The industrial production of 1-Cyano-2,2-dimethylcyclopropanecarboxamide typically involves the use of biocatalysts to ensure high efficiency and selectivity. The process is carried out in non-buffered distilled water systems, which are comparable to pH 7.0 phosphate buffer systems in terms of activity and reusability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 2,2-dimethylcyclopropanecarboxylic acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Oxidation and Reduction: Specific reagents and conditions for these reactions are not extensively covered in the literature.
Major Products:
Hydrolysis Product: 2,2-dimethylcyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
1-Cyano-2,2-dimethylcyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of chiral building blocks for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups play crucial roles in its reactivity and interactions with biological molecules. detailed studies on its molecular targets and pathways are limited.
Comparación Con Compuestos Similares
2,2-Dimethylcyclopropanecarbonitrile: A precursor in the synthesis of 1-Cyano-2,2-dimethylcyclopropanecarboxamide.
2,2-Dimethylcyclopropanecarboxylic Acid: A hydrolysis product of 1-Cyano-2,2-dimethylcyclopropanecarboxamide.
Uniqueness: 1-Cyano-2,
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-cyano-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-6(2)3-7(6,4-8)5(9)10/h3H2,1-2H3,(H2,9,10) |
Clave InChI |
JFFWTAADCYOJNC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C#N)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)



![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)




